Boc-Ala-ONp
Overview
Description
The compound Boc-L-alanine 4-nitrophenyl ester, commonly referred to as Boc-Ala-ONp, is a derivative of alanine. It is widely used in peptide synthesis due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-alanine 4-nitrophenyl ester is synthesized through the esterification of Boc-L-alanine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-L-alanine 4-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-L-alanine 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield Boc-L-alanine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at room temperature.
Substitution: Requires the use of nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Boc-L-alanine and 4-nitrophenol.
Substitution: Boc-L-alanine derivatives with various substituents replacing the nitrophenyl group.
Scientific Research Applications
Boc-L-alanine 4-nitrophenyl ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme kinetics and substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of Boc-L-alanine 4-nitrophenyl ester involves the formation of a stable ester bond that protects the amino group of alanine during peptide synthesis. The ester bond can be selectively cleaved under mild conditions, allowing for the controlled release of the protected amino acid . The compound interacts with various molecular targets, including enzymes and nucleophiles, through its ester and nitrophenyl groups .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine methyl ester: Another ester derivative of Boc-L-alanine used in peptide synthesis.
Boc-L-alanine ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
Boc-L-alanine 4-nitroanilide: Contains a nitroanilide group instead of a nitrophenyl group.
Uniqueness
Boc-L-alanine 4-nitrophenyl ester is unique due to its nitrophenyl group, which provides distinct reactivity and stability compared to other ester derivatives. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino acids are required .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFNHHZORGDFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947737 | |
Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-49-0 | |
Record name | N-tert-Butyloxycarbonylalanine-4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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